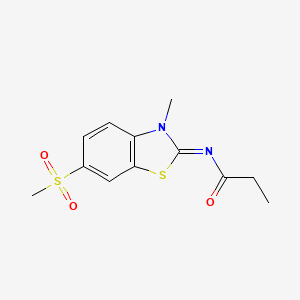
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)propanamide, also known as MMBI, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. MMBI is a synthetic compound that has been developed through a series of chemical reactions, and its structure has been carefully designed to mimic the structure of natural molecules that play important roles in biological processes.
Scientific Research Applications
Psychotropic and Anti-inflammatory Activities
N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide, a compound structurally similar to the requested chemical, has shown promising results in psychotropic, anti-inflammatory, and cytotoxicity screenings. It exhibits marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. This correlation between biological results and structural characteristics indicates potential applications in psychotropic and anti-inflammatory treatments (Zablotskaya et al., 2013).
Antimicrobial Activity
N-(naphthalen-1-yl)propanamide derivatives have shown notable antimicrobial activities, particularly against various bacterial and fungal species. Some derivatives demonstrated antifungal activity comparable to standard drugs. This suggests potential utility in antimicrobial applications (Evren et al., 2020).
Tumor Hypoxia Markers
Nitroimidazole-based thioflavin-T derivatives, which include a compound structurally similar to the requested chemical, have been synthesized and evaluated as tumor hypoxia markers. These derivatives accumulated in hypoxic tumor cells, suggesting their potential as markers for tumor hypoxia in clinical diagnostics (Li et al., 2005).
Anticancer Activity
Some N-substituted benzothiazole derivatives have been synthesized and evaluated for anticancer activity. These compounds demonstrated pro-apoptotic activity and inhibited human carbonic anhydrase isoforms, suggesting potential as anticancer agents (Yılmaz et al., 2015).
Corrosion Inhibition
Benzothiazole derivatives have been studied as corrosion inhibitors for carbon steel in acidic environments. These compounds showed high inhibition efficiencies and offered extra stability against steel corrosion. This indicates their potential application in corrosion prevention (Hu et al., 2016).
Properties
IUPAC Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c1-4-11(15)13-12-14(2)9-6-5-8(19(3,16)17)7-10(9)18-12/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJGXXRSURHXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
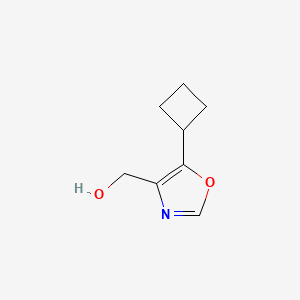
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea](/img/structure/B3006955.png)

![4beta-[(Benzyloxycarbonyl)amino]tetrahydrofuran-3beta-carboxylic acid](/img/structure/B3006957.png)
![3-methyl-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B3006959.png)




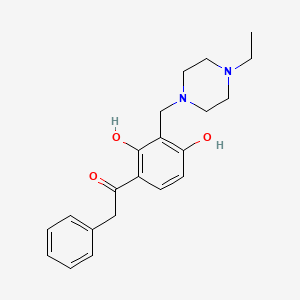
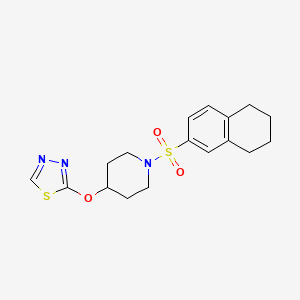
![N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3006972.png)
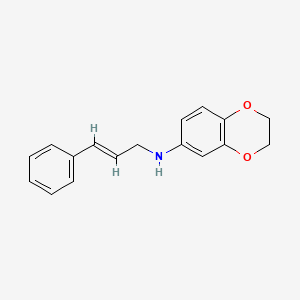
![benzyl N-{4-[(methylamino)carbonyl]benzyl}carbamate](/img/structure/B3006974.png)
